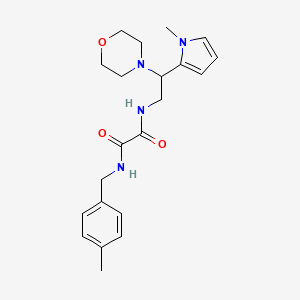

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Description

The compound N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- R2: A 4-methylbenzyl group, contributing to lipophilic character and steric bulk.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-16-5-7-17(8-6-16)14-22-20(26)21(27)23-15-19(18-4-3-9-24(18)2)25-10-12-28-13-11-25/h3-9,19H,10-15H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWWKRHIQQYDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H32N4O3, with a molecular weight of 388.5 g/mol. The structure includes a pyrrole ring, morpholine moiety, and an oxalamide functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H32N4O3 |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1049398-51-7 |

The biological activity of this compound may be attributed to its interaction with various biological targets. Research indicates that compounds containing pyrrole and morpholine structures often exhibit significant interactions with enzymes and receptors involved in critical biological processes. Specifically, studies have shown that similar compounds can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both essential for bacterial growth and survival .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have indicated that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.8 to 25 µg/mL against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | 0.8 |

| Compound B | S. aureus | 1.6 |

| This compound | E. coli | 25 |

Antitubercular Activity

Research indicates that compounds similar to this compound show significant antitubercular activity. For instance, in a study involving various pyrrole derivatives, some exhibited MIC values as low as 0.05 µg/mL against Mycobacterium tuberculosis . Such findings suggest that this compound could be a candidate for further development in treating tuberculosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxalamide derivatives, including those with pyrrole and morpholine groups. The study revealed that these compounds displayed strong binding affinities to DHFR, indicating their potential as antibacterial agents . Additionally, molecular docking studies provided insights into the interaction mechanisms at the active sites of target enzymes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Substituent Analysis

Oxalamides exhibit diverse bioactivities depending on their substituents. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Selected Oxalamides

Key Observations:

- Morpholine vs. Piperidine/Thiazole: The target compound’s morpholinoethyl group may enhance solubility compared to bulkier substituents like adamantyl or heterocycles such as thiazole .

- Hybrid Groups : The methylpyrrole-morpholine combination is unique to the target compound, distinguishing it from analogs with pyridine (S336) or hydroxyethylthiazole (Compound 13).

Table 2: Functional Roles of Oxalamide Analogs

Key Observations:

- Therapeutic vs. Non-Therapeutic Uses: The target compound’s structure aligns more with pharmaceutical candidates (e.g., HIV inhibitors ) than flavoring agents like S334.

- Safety Profiles: S336’s high NOEL (100 mg/kg/day) reflects low toxicity , whereas chlorophenyl-containing analogs (e.g., Compound 13) may have distinct metabolic pathways requiring further evaluation.

Metabolic and Toxicological Considerations

- Metabolism: S336 undergoes rapid hepatic metabolism without amide hydrolysis , whereas compounds with ester groups (e.g., N-(ethoxycarbonyl)methyl-p-menthane-3-carboxamide) show esterase-mediated hydrolysis . The target compound’s morpholino group may resist hydrolysis, enhancing metabolic stability.

- Toxicity : Adamantyl derivatives’ rigidity may reduce off-target interactions , while chlorophenyl groups (Compound 13) could pose electrophilic risks.

Structure-Activity Relationships (SAR)

- Morpholine Contribution : Likely improves solubility and target engagement via hydrogen bonding.

- Methylpyrrole vs. Pyridine : Methylpyrrole’s lower basicity compared to pyridine (in S336) may reduce cation-π interactions but enhance membrane permeability.

- 4-Methylbenzyl vs. 4-Chlorophenyl : The methyl group’s electron-donating effect contrasts with chlorine’s electron-withdrawing nature, altering electronic profiles and binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.